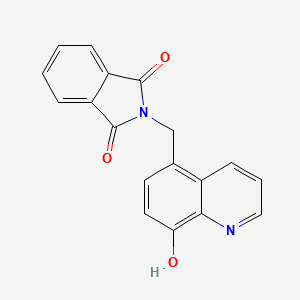
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
准备方法
The synthesis of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods, which offer robust techniques for the construction of these complex heterocyclic structures .
化学反应分析
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides, which are used to synthesize the desired products in moderate to outstanding yields (41–97%) . Major products formed from these reactions include derivatives of isoindoline-1,3-dione, which have been shown to modulate the dopamine receptor D3 and inhibit β-amyloid protein aggregation .
科学研究应用
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new drugs with different applications . In medicine, it has been evaluated for its potential to treat Parkinsonism and Alzheimer’s disease . In industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
作用机制
The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. In silico analysis suggests that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction modulates the receptor’s activity, which may contribute to its potential therapeutic effects in treating Parkinsonism and Alzheimer’s disease .
相似化合物的比较
2-((8-Hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione can be compared with other similar compounds such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus and carbonyl groups at positions 1 and 3, but they differ in their substitution patterns and reactivity .
属性
分子式 |
C18H12N2O3 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
2-[(8-hydroxyquinolin-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O3/c21-15-8-7-11(12-6-3-9-19-16(12)15)10-20-17(22)13-4-1-2-5-14(13)18(20)23/h1-9,21H,10H2 |
InChI 键 |
AHQPELXRFVVVKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C4C=CC=NC4=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)


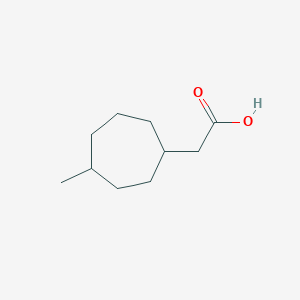

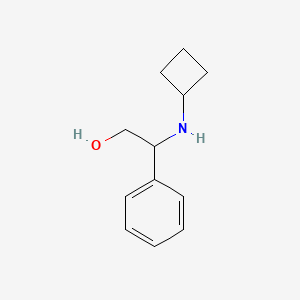
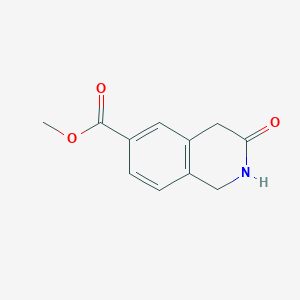
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
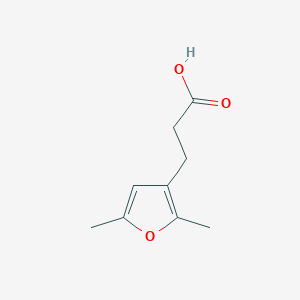
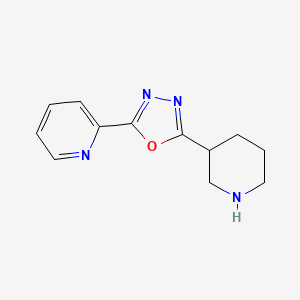
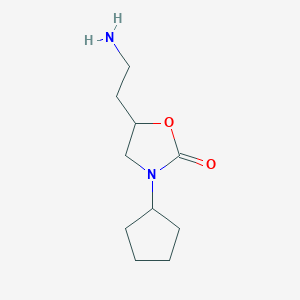
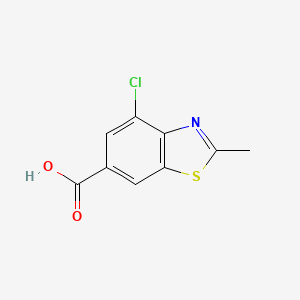
![2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
